甲基四嗪-PEG5-NHS 酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

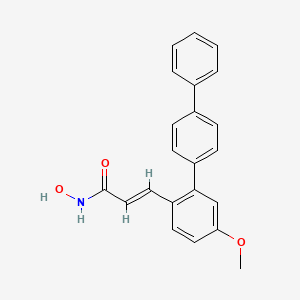

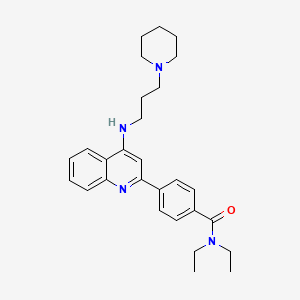

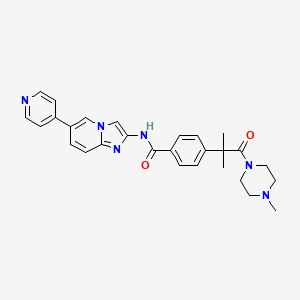

Methyltetrazine-PEG5-NHS ester is a PEG derivative containing a tetrazine group and an NHS ester12. The hydrophilic PEG spacer arm improves water solubility and is transferrable to the labeled molecule, reducing aggregation of labeled proteins stored in solution2. The NHS ester can react specifically and efficiently with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slight basic conditions to form a covalent bond3.

Synthesis Analysis

Methyltetrazine-PEG5-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs4. The NHS ester reacts with primary amines (e.g. side chain of lysine residues or aminosilane-coated surfaces) at neutral or slightly basic pH to form covalent bonds1.

Molecular Structure Analysis

The molecular formula of Methyltetrazine-PEG5-NHS ester is C24H31N5O92. Its exact mass is 533.21 and its molecular weight is 533.5402. The InChI string is InChI=1S/C24H31N5O9/c1-18-25-27-24(28-26-18)19-2-4-20(5-3-19)37-17-16-36-15-14-35-13-12-34-11-10-33-9-8-23(32)38-29-21(30)6-7-22(29)31/h2-5H,6-17H2,1H35.

Chemical Reactions Analysis

The NHS ester of Methyltetrazine-PEG5-NHS ester can react specifically and efficiently with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slight basic conditions to form a covalent bond3.

Physical And Chemical Properties Analysis

Methyltetrazine-PEG5-NHS ester appears as a solid6. Its molecular weight is 533.5 g/mol5. The compound is not classified as a hazard6.

科学研究应用

“Methyltetrazine-PEG5-NHS ester” is a PEG derivative containing a tetrazine group and an NHS ester . The hydrophilic PEG spacer arm improves water solubility and is transferrable to the labeled molecule, reducing aggregation of labeled proteins stored in solution . The NHS ester can react specifically and efficiently with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slight basic conditions to form a covalent bond .

-

Bioconjugation : The compound can be used for bioconjugation, a process that involves attaching two biomolecules together. This is often used in biological research and drug delivery .

-

Drug Delivery : It can be used in the development of drug delivery systems. The PEG spacer arm can improve the water solubility of the drug, reducing aggregation and potentially improving the drug’s effectiveness .

-

Labeling and Detection : The compound can be used for labeling and detection in biological samples. The tetrazine group can react with trans-cyclooctene groups to form a covalent bond, which can be used for labeling .

-

Preparation of Microspheres : Tetrazine-PEG5-NHS ester can be used in click chemistry applications such as the preparation of chitosan-polyacrylamide microspheres utilizing selective tetrazine-trans-cyclooctene (Tz-TCO) ligation .

-

Antibody Conjugation : It can be used for antibody conjugation. This process involves attaching an antibody to another molecule, such as a drug or a fluorescent dye, which can be useful in various research and clinical applications .

-

Surface Modification : Methyltetrazine-PEG5-NHS ester can be used for surface modification. This involves changing the surface of a material to improve its properties, such as biocompatibility, adhesion, wettability, corrosion resistance, and wear resistance .

-

Click Chemistry : Tetrazines are even more reactive than triazines toward nucleophiles and electron-rich dienophiles. This makes them attractive for click chemistry and they find application as conjugation tags for materials chemistry .

-

Bio-orthogonal Chemistry : The tetrazine will react with strained alkenes such as trans-cyclooctene, norbornene and cyclopropene to yield a stable dihydropyridazine linkage. The extremely fast kinetics and selectivity enables the conjugation of two low abundance biopolymers in an aqueous and otherwise complex chemical environment .

-

Imaging and Drug Delivery : Tetrazine-TCO ligation has found numerous applications in fluorescent imaging, drug delivery, PET and SPECT imaging, radionuclide therapy, radiochemistry or drug target identification among several others .

安全和危害

In case of eye contact with Methyltetrazine-PEG5-NHS ester, it is recommended to flush the eyes with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists6. In case of inhalation, it is advised to move to fresh air and seek medical attention in severe cases or if symptoms persist6. If ingested, the mouth should be washed out with copious amounts of water for at least 15 minutes and medical attention should be sought6.

未来方向

Methyltetrazine-PEG5-NHS ester is a crosslinker with enhanced stability and water solubility7. This crosslinker has an NHS ester that can be reacted with a primary amine and a methyltetrazine that is reactive with trans-cyclooctenes7. Methyltetrazine-PEG5-NHS ester is one of the most stable tetrazines commercially available7. The aqueous solubility of this reagent is substantially enhanced by a hydrophilic polyethylene glycol (PEG) spacer arm7. These properties make it a promising compound for future research and applications.

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O9/c1-18-25-27-24(28-26-18)19-2-4-20(5-3-19)37-17-16-36-15-14-35-13-12-34-11-10-33-9-8-23(32)38-29-21(30)6-7-22(29)31/h2-5H,6-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSUSQWZOPGVKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyltetrazine-PEG5-NHS ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)

![2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B608939.png)

![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)